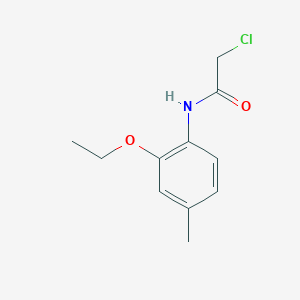
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide is a chemical compound that belongs to the family of amides. It is also known by its chemical name 'acetamide, 2-chloro-N-(2-ethoxy-4-methylphenyl)-'. This compound has been studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell walls. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
Studies have shown that 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide has a low toxicity profile and does not cause any significant adverse effects on the body. It has been found to have a good pharmacokinetic profile and is easily absorbed by the body. It has also been found to have good bioavailability and is rapidly metabolized by the liver.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide in lab experiments include its low toxicity profile, good pharmacokinetic profile, and unique properties such as antibacterial, antifungal, and anticancer activity. However, its limitations include its limited solubility in water and its potential to interact with other chemicals in the lab.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide. These include:
1. Further studies on its mechanism of action to better understand how it works.
2. Development of new antibiotics and antifungal agents based on its unique properties.
3. Development of new anticancer drugs based on its ability to induce cell cycle arrest and apoptosis.
4. Study of its potential use in the treatment of other diseases.
5. Development of new methods for synthesizing 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide with higher yields and purity.
Conclusion:
In conclusion, 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. It has unique properties such as antibacterial, antifungal, and anticancer activity, making it a potential candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and to develop new drugs based on its properties.
Synthesemethoden
The synthesis of 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide involves the reaction between 2-ethoxy-4-methylaniline and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide has been studied for its potential use in scientific research due to its unique properties. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-10-6-8(2)4-5-9(10)13-11(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBXFYDOSHFUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)
![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)
![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)

![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)
